![molecular formula C9H13ClN2O B1395129 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol CAS No. 1220028-34-1](/img/structure/B1395129.png)

4-[(6-Chloro-2-pyridinyl)amino]-2-butanol

Overview

Description

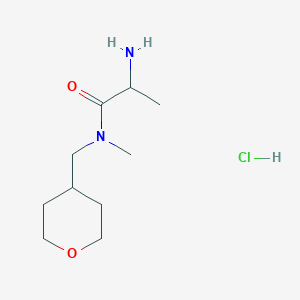

4-[(6-Chloro-2-pyridinyl)amino]-2-butanol (4-CPAB) is a synthetic organic compound with a wide range of potential applications in the field of scientific research. It is a member of the pyridyl-amino-alcohol family of compounds and is a versatile platform for further chemical modification. 4-CPAB is a colorless liquid with a boiling point of 183°C and a melting point of -30°C. It is soluble in water, ethanol, and acetone, and is stable in aqueous solution.

Scientific Research Applications

Antiallergic Activity

Compounds related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol have been explored for their potential antiallergic properties. A study found that certain compounds, including those derived from 4-chloro-2-(4-pyridinyl)pyrimidines, showed promising results in rat passive cutaneous anaphylaxis screens, indicating potential antiallergic activity (Lesher, Singh, & Mielens, 1982).

Anticonvulsant Properties

Research on enaminones, including a compound structurally similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has revealed their potential as anticonvulsants. The study focused on the hydrogen bonding and crystal structures of these compounds, which is critical for understanding their anticonvulsant mechanisms (Kubicki, Bassyouni, & Codding, 2000).

Antineoplastic and Cytotoxic Activity

A study conducted on chloro-substituted [(aminoalkyl)amino]anthraquinones, related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, demonstrated significant antineoplastic and cytotoxic activities. These findings are crucial for developing new cancer treatments (Zee-Cheng, Mathew, Xu, Northcutt, & Cheng, 1987).

Applications in Coordination Chemistry

A study highlighted the use of compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol in forming stable complexes with nickel(II) salts. This research contributes to the understanding of coordination chemistry and the development of new metal-organic compounds (Segl′a, Mikloš, Jamnický, & Šima, 1999).

Biochemical Analysis

In biochemical research, derivatives of 4-amino-1-butanol, a compound related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have been utilized in the development of a fluorometric HPLC method for analyzing proline in biological samples (Wu, 1993).

Solubility and Thermodynamic Studies

Studies on the solubility and thermodynamic properties of pyrimidine derivatives, structurally akin to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have provided insights into their solubility in various organic solvents. This research is vital for the purification and formulation of these compounds (Yao, Xia, & Li, 2017).

Synthesis of Cyclic Amines

Research has been conducted on the synthesis of cyclic amines from amino alcohols, including compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol. This synthesis is crucial for the development of new organic compounds and pharmaceuticals (Kijeński, Niedzielski, & Baiker, 1989).

Microbial Production

The microbial production of 4-amino-1-butanol, a derivative of 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has been reported. This research is significant for the biotechnological production of important intermediates for pharmaceuticals and biodegradable polymers (Prabowo, Shin, Cho, Chae, & Lee, 2020).

Mechanism of Action

Target of Action

The primary target of 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

4-[(6-Chloro-2-pyridinyl)amino]-2-butanol interacts with its target, the nicotinic acetylcholine receptor, by acting as a competitive modulator . This means it competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The compound’s interaction with the receptor results in changes to the receptor’s function, which can lead to alterations in signal transmission.

properties

IUPAC Name |

4-[(6-chloropyridin-2-yl)amino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-7(13)5-6-11-9-4-2-3-8(10)12-9/h2-4,7,13H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDMHPYSUKBRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)

![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)

![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)

![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)

![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)

![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)

![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)

![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)

![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)